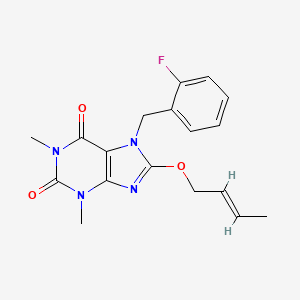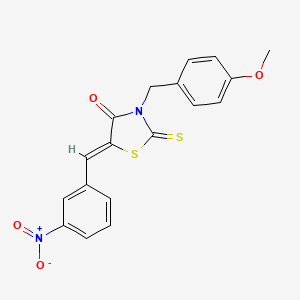
3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative that has gained significant attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has shown promising results in various biological assays. In
Wirkmechanismus
The mechanism of action of 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can lead to the prevention and treatment of various diseases. This compound has also been shown to have antifungal and antibacterial properties, which can be useful in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. This compound has been shown to have significant antioxidant, anticancer, antifungal, antibacterial, and anti-inflammatory activities, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential future directions is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and hypertension. Further studies are needed to determine the optimal dosage and mode of administration of this compound. Another potential future direction is the synthesis of analogs of this compound with improved biological activities and reduced toxicity. These analogs can be used as potential drug candidates in the future.
Conclusion:
In conclusion, 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative that has shown promising results in various biological assays. This compound has significant antioxidant, anticancer, antifungal, antibacterial, and anti-inflammatory activities, making it a versatile tool for researchers. However, further studies are needed to determine the safe dosage of this compound and its potential side effects. There are several future directions for the study of this compound, including its development as a therapeutic agent and the synthesis of analogs with improved biological activities.
Synthesemethoden
The synthesis of 3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been achieved by various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzylamine with 3-nitrobenzaldehyde in the presence of thiosemicarbazide and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxybenzyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential biological activities. It has been shown to possess significant antioxidant, anticancer, antifungal, antibacterial, and anti-inflammatory activities. This compound has also been studied for its potential as an antidiabetic and antihypertensive agent.
Eigenschaften
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-24-15-7-5-12(6-8-15)11-19-17(21)16(26-18(19)25)10-13-3-2-4-14(9-13)20(22)23/h2-10H,11H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPATANFRTVFZ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)
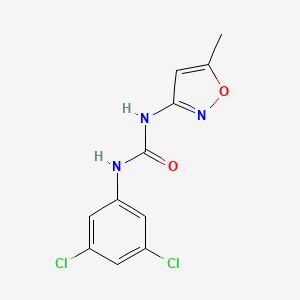


![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
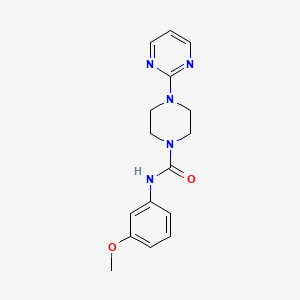
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
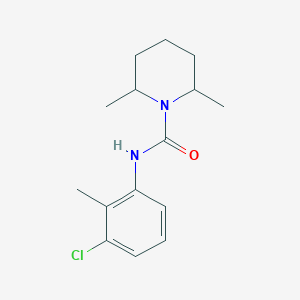
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)
